molecular formula C8H4FNNaO3 B14034321 6-Fluoro-1,3-benzoxazole-2-carboxylic acid;sodium salt

6-Fluoro-1,3-benzoxazole-2-carboxylic acid;sodium salt

Cat. No.: B14034321
M. Wt: 204.11 g/mol
InChI Key: VULGOWZYBXCJNU-UHFFFAOYSA-N
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Description

6-Fluoro-1,3-benzoxazole-2-carboxylic acid;sodium salt is a fluorinated benzoxazole derivative Benzoxazoles are a class of heterocyclic compounds that have significant applications in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,3-benzoxazole-2-carboxylic acid typically involves the reaction of 2-aminophenol with a fluorinated carboxylic acid derivative under specific conditions. One common method involves the use of 2-aminophenol and a fluorinated aldehyde in the presence of a catalyst such as a nanocatalyst or a metal catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent like water or an organic solvent .

Industrial Production Methods

Industrial production of 6-Fluoro-1,3-benzoxazole-2-carboxylic acid;sodium salt may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,3-benzoxazole-2-carboxylic acid;sodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the benzoxazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

6-Fluoro-1,3-benzoxazole-2-carboxylic acid;sodium salt has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Fluoro-1,3-benzoxazole-2-carboxylic acid;sodium salt involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to bind to target proteins or enzymes, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-1,3-benzoxazole-2-carboxylic acid;sodium salt is unique due to its specific substitution pattern and the presence of a sodium salt, which can influence its solubility and reactivity. The fluorine atom in the benzoxazole ring enhances its biological activity and stability, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H4FNNaO3

Molecular Weight

204.11 g/mol

InChI

InChI=1S/C8H4FNO3.Na/c9-4-1-2-5-6(3-4)13-7(10-5)8(11)12;/h1-3H,(H,11,12);

InChI Key

VULGOWZYBXCJNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)OC(=N2)C(=O)O.[Na]

Origin of Product

United States

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